![molecular formula C12H13ClN2O B2934343 5-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1086063-33-3](/img/structure/B2934343.png)

5-Chlorospiro[indoline-3,4'-piperidin]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

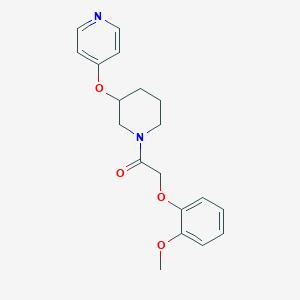

“5-Chlorospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound that is part of the spiropyran family . It is a solid substance with a linear formula of C17H23O2N2Cl1 . It is also known as "tert-Butyl 5-chlorospiro[indoline-3,4’-piperidine]-1-carboxylate" .

Synthesis Analysis

The synthesis of this compound involves a one-pot pseudo three-component reaction between one equivalent of 5-chloroisatin and two equivalents of 4-hydroxycoumarin using mandelic acid as a catalyst in aqueous ethanol at 110 °C . The synthesized compound was characterized by FT-IR, 1 H NMR, and HRMS techniques .Molecular Structure Analysis

The molecular structure of “5-Chlorospiro[indoline-3,4’-piperidin]-2-one” was determined using single X-ray crystallography technique . The crystals are triclinic with space group P -1 and Z = 1 . The crystal structure was stabilized by an elaborate system of O-H···O, N-H···O, and C-H···O interactions with the formation of supramolecular structures .Chemical Reactions Analysis

Spiropyrans of the indoline series, which includes “5-Chlorospiro[indoline-3,4’-piperidin]-2-one”, are capable of inter-switching with UV or visible light . They can be switched by a number of external stimuli, including light, temperature, pH, presence of metal ions, and mechanical stress .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Drug Development

A notable application of related compounds involves the synthesis of extended conjugated indolyl chalcones, exhibiting potent anti-breast cancer, anti-inflammatory, and antioxidant properties. These compounds, including derivatives synthesized with piperidine, have shown high anti-tumor activities in vitro against MCF-7 (breast carcinoma) cell lines, suggesting their potential as novel anti-breast cancer agents (Bhale et al., 2017).

Molecular Structure Analysis

The structural and molecular docking studies of derivatives like 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione have provided insights into the inhibition properties of these molecules for Human topoisomerase IIα. Such studies are crucial for the design of therapeutic agents targeting specific proteins involved in cancer cell proliferation (Sharma et al., 2021).

Cancer Research

Research into aminopyridyl/pyrazinyl-substituted derivatives has identified potent, selective, and orally efficacious inhibitors targeting c-Met/ALK, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models. These findings underscore the therapeutic potential of these compounds in oncology (Li et al., 2013).

Antimicrobial and Anticancer Agents

Studies have also explored the synthesis of novel derivatives with antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives were synthesized, showcasing broad-spectrum antibacterial activity, highlighting their potential as novel antimicrobial agents (Borad et al., 2015).

Safety and Hazards

The safety data sheet for “5-Chlorospiro[indoline-3,4’-piperidin]-2-one” indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Spiropyrans of the indoline series are considered promising for various applications such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The understanding of the structure–property relationships will rationalize the synthesis of compounds with predetermined characteristics .

Eigenschaften

IUPAC Name |

5-chlorospiro[1H-indole-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHSGXLGHKIMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorospiro[indoline-3,4'-piperidin]-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2934263.png)

![Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2934265.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2934266.png)

![N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934270.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2-fluorophenyl)-2-methoxypropanamide;hydrochloride](/img/structure/B2934272.png)

![6-Chloromethyl-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B2934276.png)

![1-Methyl-3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2934279.png)

![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)